molecular formula C13H15N3O2 B2523771 N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide CAS No. 2034274-69-4

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2523771
CAS No.: 2034274-69-4
M. Wt: 245.282
InChI Key: VQNLOMUATOWJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is a complex organic compound featuring a furan ring, a pyrazol ring, and a cyclopropane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide typically involves multiple steps, starting with the formation of the furan and pyrazol rings. These rings can be constructed using various organic reactions, such as the Paal-Knorr synthesis for furan and the Knorr pyrazole synthesis for pyrazol. The cyclopropane carboxamide group is then introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.

  • Reduction: The pyrazol ring can be reduced to form pyrazol-1-ylamine.

  • Substitution: The cyclopropane carboxamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents like dimethylformamide (DMF), are typically employed.

Major Products Formed:

  • Oxidation: Furan-2-carboxylic acid

  • Reduction: Pyrazol-1-ylamine

  • Substitution: Various substituted cyclopropanecarboxamides

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: Its biological activity can be explored for potential antimicrobial, antifungal, or anticancer properties. Medicine: The compound may serve as a lead structure for the development of new pharmaceuticals. Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism by which N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

  • N-(2-(furan-2-yl)ethyl)acetamide: Similar in structure but lacks the pyrazol ring.

  • N-(2-(pyrazol-1-yl)ethyl)benzamide: Similar in structure but lacks the furan ring.

  • N-(2-(furan-2-yl)ethyl)propionamide: Similar in structure but has a different carboxamide group.

Uniqueness: N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is unique due to the presence of both furan and pyrazol rings, which may confer distinct chemical and biological properties compared to its analogs.

This compound represents a fascinating area of study with potential applications across various scientific disciplines. Further research and development could unlock new possibilities in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c17-13(10-4-5-10)14-9-11(12-3-1-8-18-12)16-7-2-6-15-16/h1-3,6-8,10-11H,4-5,9H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNLOMUATOWJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC(C2=CC=CO2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.